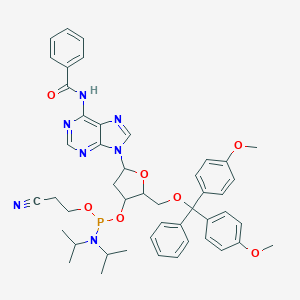
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Overview
Description
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, also known as this compound, is a useful research compound. Its molecular formula is C47H52N7O7P and its molecular weight is 857.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oligonucleotide Synthesis
This compound is widely used in the synthesis of oligonucleotides through the phosphoramidite method, a standard approach in molecular biology for creating specific DNA sequences. Studies have demonstrated its utility in assembling oligonucleotide chains, highlighting its role in producing both simple and complex DNA constructs. For example, Molina et al. (2012) showcased its application in assembling a 3'-TTT-5' trimer, illustrating the compound's versatility in synthesizing DNA sequences on soluble supports like cyclodextrins (Molina, Kungurtsev, Virta, & Lönnberg, 2012).
Solid-Phase Oligonucleotide Synthesis
In solid-phase synthesis, this chemical acts as a critical intermediary for attaching DNA sequences onto a solid substrate, facilitating the sequential addition of nucleotide units. Karskela and Lönnberg (2006) detailed a methodology for the solid-supported synthesis of imidazo[2,1-i]purines, employing this compound for the immobilization of deoxyadenosine via phosphitylation (Karskela & Lönnberg, 2006). This illustrates the compound's utility in constructing modified nucleosides, which are essential for studying nucleic acid interactions and functions.
Photolabeling and DNA Modification
Moreover, this compound is instrumental in the synthesis of photoactive DNA sequences, enabling researchers to study DNA-protein interactions through photolabeling techniques. Liu and Verdine (1992) utilized a derivative of this compound to introduce 8-bromo-2′-deoxyadenosine into oligodeoxynucleotides, facilitating the investigation of duplex DNA stability and interactions (Liu & Verdine, 1992).
Click Chemistry for DNA Labeling
The adaptability of this compound extends to click chemistry applications, where it serves as a precursor for introducing various functional groups into DNA sequences. Wang et al. (2019) highlighted its use in producing alkyne-modified oligodeoxynucleotides, demonstrating the ease of incorporating labels into DNA for analytical and diagnostic purposes (Wang et al., 2019).
Mechanism of Action
Target of Action
DMT-dA(bz) Phosphoramidite, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite or DMT-dA(bz) Pharmadite®, is primarily used in the synthesis of DNA . Its primary targets are the nucleotide sequences in the DNA molecule where it is incorporated during the synthesis process .
Mode of Action
DMT-dA(bz) Phosphoramidite interacts with its targets by being incorporated into the growing DNA chain during the synthesis process . It has a benzoyl group (bz) protecting the exocyclic amine functions and a dimethoxytrityl (DMT) group protecting the 5’ hydroxyl group of the deoxyadenosine (dA) molecule . These protecting groups are removed in a controlled manner during the synthesis process, allowing the phosphoramidite to be incorporated into the DNA chain .
Biochemical Pathways
The biochemical pathway affected by DMT-dA(bz) Phosphoramidite is the DNA synthesis pathway . During this process, the phosphoramidite is added to the growing DNA chain in a cyclic reaction that is both simple and efficient . The result is the formation of a DNA molecule with the desired sequence .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and heat, and should be stored at 2-8°c .
Result of Action
The result of the action of DMT-dA(bz) Phosphoramidite is the synthesis of a DNA molecule with a specific sequence . This synthesized DNA can then be used for various purposes, including research, diagnostic testing, and therapeutic applications .
Action Environment
The action of DMT-dA(bz) Phosphoramidite is influenced by environmental factors such as temperature and humidity . It is sensitive to moisture and heat, and should be handled in a well-ventilated place, avoiding contact with skin and eyes . The use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNKEQZFSTIMJ-AKWFTNRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103329 | |
| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98796-53-3 | |
| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98796-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



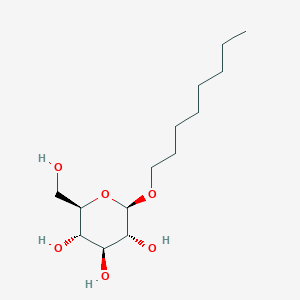
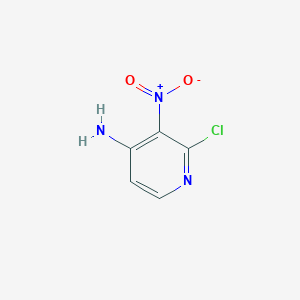
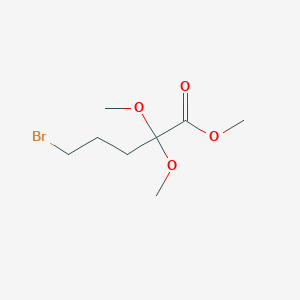
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)
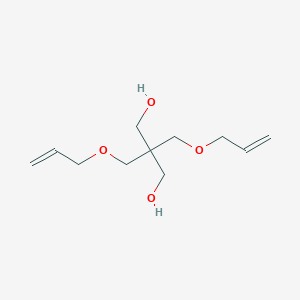

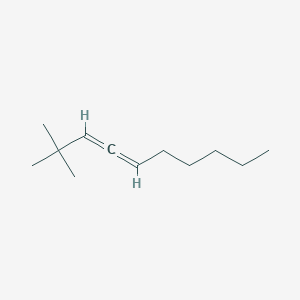
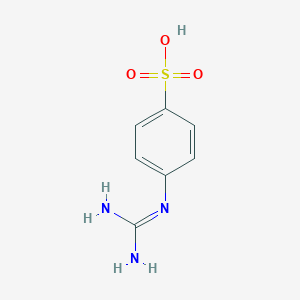


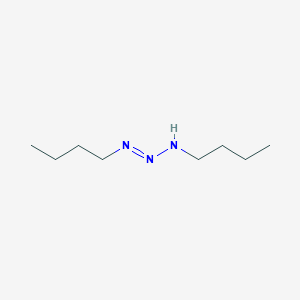
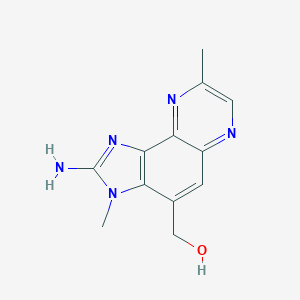
![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)
